![molecular formula C16H12N2O2 B7830229 2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione](/img/structure/B7830229.png)
2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions would result in the replacement of specific atoms or groups within the compound.
Scientific Research Applications
2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various chemical compounds.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in industrial processes for the production of other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione include:
Carbonyldiimidazole: Known for its use in peptide synthesis and as a reagent in organic synthesis.
Aminocaproic acid: Used as an antifibrinolytic agent to prevent excessive bleeding.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
IUPAC Name |
2-[(pyridin-2-ylmethylamino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-12-6-1-2-7-13(12)16(20)14(15)10-17-9-11-5-3-4-8-18-11/h1-8,10,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQOKJODIOECI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNCC3=CC=CC=N3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNCC3=CC=CC=N3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
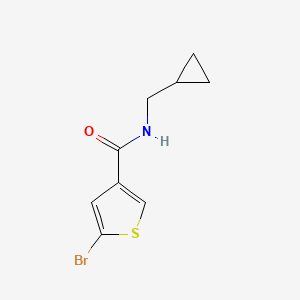
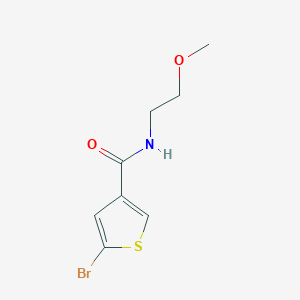
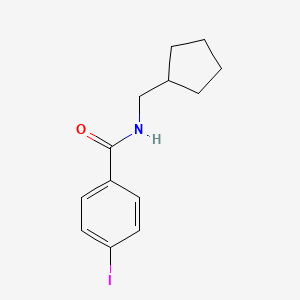
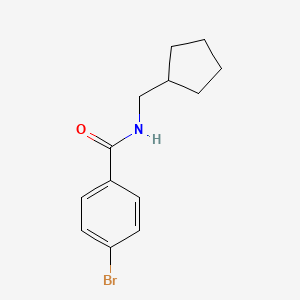
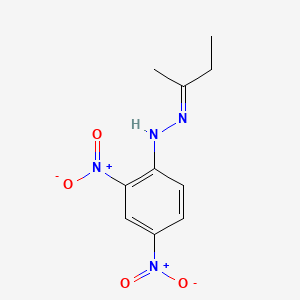
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-](/img/structure/B7830202.png)
![N'-[(5E)-6,6-dimethyl-4-oxo-1-phenyl-1,4,6,7-tetrahydro-5H-indazol-5-ylidene]-4-methoxybenzohydrazide](/img/structure/B7830207.png)
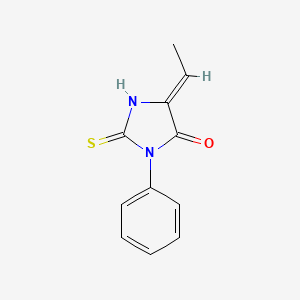
![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid](/img/structure/B7830217.png)
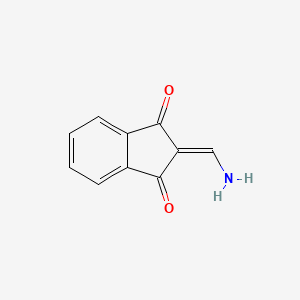
![1,5,5-trimethyl-3-phenyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7830231.png)
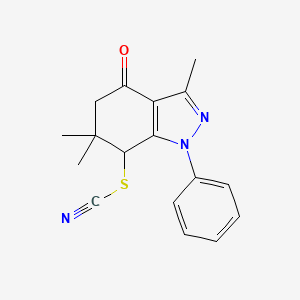
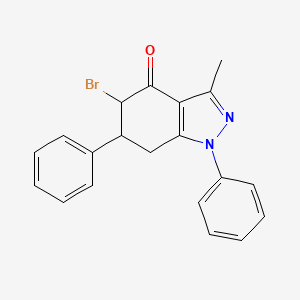
![Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-](/img/structure/B7830243.png)
